molecular formula C13H12O2S B1649749 Propanoic acid, 3-(1-naphthalenylthio)- CAS No. 10446-72-7

Propanoic acid, 3-(1-naphthalenylthio)-

Cat. No. B1649749
CAS RN: 10446-72-7
M. Wt: 232.3 g/mol
InChI Key: YACOFFAUWZOOJH-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(1-naphthalenylthio)- , also known as 3-(Naphthalen-1-yloxy)propanoic acid , is a chemical compound with the molecular formula C13H12O3 . It features a propanoic acid backbone linked to a naphthalene ring via a sulfur atom. The compound’s structure combines aromatic and aliphatic moieties, making it intriguing for various applications .


Synthesis Analysis

The synthesis of 3-(Naphthalen-1-yloxy)propanoic acid involves the reaction of propanoic acid derivatives with naphthalenethiol (1-naphthalenylthiol). Specific synthetic routes may vary, but the key step typically includes the thioether linkage formation between the propanoic acid moiety and the naphthalene ring. Researchers have explored different methods to achieve this synthesis, aiming for high yields and purity .


Molecular Structure Analysis

The compound’s molecular structure consists of a propanoic acid group (CH3CH2COOH) attached to a naphthalene ring (C10H7) via a sulfur atom (S). The naphthalene ring contributes to its aromatic character, while the propanoic acid portion provides aliphatic properties. The overall structure influences its chemical reactivity and biological interactions .


Chemical Reactions Analysis

3-(Naphthalen-1-yloxy)propanoic acid may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Researchers have investigated its behavior under different conditions, exploring its reactivity with other functional groups. These reactions can lead to the formation of derivatives with altered properties .

Mechanism of Action

The specific mechanism of action for 3-(Naphthalen-1-yloxy)propanoic acid depends on its intended application. It may act as a ligand, modulating receptor interactions, or participate in metabolic pathways. Further studies are needed to elucidate its precise mechanisms in different contexts .

Safety and Hazards

  • Safety Data Sheet : Link

Future Directions

Research on 3-(Naphthalen-1-yloxy)propanoic acid should explore its potential applications in drug discovery, materials science, and organic synthesis. Investigating its biological activity, stability, and scalability will guide future developments. Additionally, understanding its environmental impact and sustainable synthesis methods is crucial for responsible utilization .

properties

IUPAC Name

3-naphthalen-1-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACOFFAUWZOOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384702
Record name Propanoic acid, 3-(1-naphthalenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-(1-naphthalenylthio)-

CAS RN

10446-72-7
Record name Propanoic acid, 3-(1-naphthalenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-NAPHTHYLTHIO)PROPIONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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